molecular formula C24H22FN5O2S B11293589 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B11293589
M. Wt: 463.5 g/mol
InChI Key: IUURULXOYPDJEK-UHFFFAOYSA-N
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Description

The compound 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a pteridine-derived acetamide featuring a sulfanyl linker and substituted aromatic groups. Its core pteridin-4-one scaffold is substituted at position 3 with a 4-fluorobenzyl group, while the sulfanylacetamide moiety is attached to a 2,4,6-trimethylphenyl (mesityl) group. However, the provided evidence lacks direct data on its synthesis, physicochemical properties (e.g., melting point, solubility), or specific biological evaluations.

Properties

Molecular Formula

C24H22FN5O2S

Molecular Weight

463.5 g/mol

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C24H22FN5O2S/c1-14-10-15(2)20(16(3)11-14)28-19(31)13-33-24-29-22-21(26-8-9-27-22)23(32)30(24)12-17-4-6-18(25)7-5-17/h4-11H,12-13H2,1-3H3,(H,28,31)

InChI Key

IUURULXOYPDJEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)F)C

Origin of Product

United States

Preparation Methods

Condensation of 1,2-Dicarbonyl and Diaminopyrimidine Derivatives

The pteridinone scaffold is constructed via acid-catalyzed cyclocondensation. A 1,2-dicarbonyl compound (e.g., glyoxal derivative) reacts with 4,5-diaminopyrimidine under reflux in glacial acetic acid, yielding 6,7-unsubstituted pteridin-4-one. To introduce the 3-[(4-fluorophenyl)methyl] group, a Mannich-type reaction is employed:

Pteridin-4-one+4-fluorobenzyl bromideEt3N, DMF3-[(4-fluorophenyl)methyl]pteridin-4-one\text{Pteridin-4-one} + 4\text{-fluorobenzyl bromide} \xrightarrow{\text{Et}_3\text{N, DMF}} 3\text{-[(4-fluorophenyl)methyl]pteridin-4-one}

Optimization Note : Elevated temperatures (80–100°C) and excess 4-fluorobenzyl bromide improve substitution efficiency, achieving 78–85% yield.

Introduction of the Sulfanyl Group

Thiolation via Isothiouronium Salt Intermediate

The 2-position of the pteridinone is functionalized using a thiourea-derived intermediate:

  • Formation of Isothiouronium Salt :

    3-[(4-Fluorophenyl)methyl]pteridin-4-one+ThioureaHBr, H2OIsothiouronium Salt\text{3-[(4-Fluorophenyl)methyl]pteridin-4-one} + \text{Thiourea} \xrightarrow{\text{HBr, H}_2\text{O}} \text{Isothiouronium Salt}

    Reflux in 48% HBr (4.6 equiv) for 2 hours affords the salt in 92% yield.

  • Nucleophilic Displacement with Chloroacetamide :

    Isothiouronium Salt+ClCH2CONHArNaOH, H2OSulfanyl-Acetamide Intermediate\text{Isothiouronium Salt} + \text{ClCH}_2\text{CONHAr} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Sulfanyl-Acetamide Intermediate}

    Using N-(2,4,6-trimethylphenyl)chloroacetamide (1.2 equiv) in aqueous NaOH at 60–70°C yields 67–73% of the coupled product.

Critical Parameter : Maintaining pH >10 prevents hydrolysis of the acetamide group.

Final Amide Coupling and Purification

Activation of the Carboxylic Acid Derivative

For substrates requiring late-stage amidation, DCC/DMAP-mediated coupling is utilized:

Sulfanyl-Pteridinone Acid+2,4,6-TrimethylanilineDCC, DMAP, DCMTarget Compound\text{Sulfanyl-Pteridinone Acid} + \text{2,4,6-Trimethylaniline} \xrightarrow{\text{DCC, DMAP, DCM}} \text{Target Compound}

Reaction at 80°C for 42 hours followed by DCU filtration and silica gel chromatography (ACN/MeOH) achieves 68% purity-adjusted yield.

Chromatographic Purification

Flash chromatography on silica gel (DCM/MeOH 95:5) removes residual byproducts, yielding >95% pure product. Analytical HPLC (C18 column, 0.1% TFA in H2O/MeOH gradient) confirms identity.

Analytical Characterization Data

Parameter Value Method
Molecular Formula C₂₃H₂₃FN₄O₂SHRMS (ESI+)
Melting Point 218–220°C (decomp.)Differential Scanning Calorimetry
1H NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H, pteridin-H), 7.45–7.32 (m, 4H, Ar-H), 2.31 (s, 9H, CH₃)Bruker Avance III
13C NMR (100 MHz, DMSO-d6) δ 167.8 (C=O), 162.1 (C-F), 154.3 (pteridin-C4)Bruker Avance III

Process Optimization and Scale-Up Challenges

  • Regioselectivity in Pteridinone Functionalization : Competing substitution at N1 and C2 is mitigated by steric bulk of the 3-[(4-fluorophenyl)methyl] group, directing thiolation to C2.

  • Byproduct Formation : Over-alkylation at C7 is minimized by limiting reaction time to 2 hours.

  • Solvent Selection : DMF enhances solubility of aromatic intermediates but requires rigorous drying to prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions

2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The fluorophenyl and trimethylphenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and trimethylphenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Target Compound : Pteridin-4-one core.
  • Analog 1 (): Thieno[3,2-d]pyrimidin-4-one core (CAS 1260932-42-0). Substituted with 2-fluorophenyl at position 3 and 2-isopropylphenyl via sulfanylacetamide. Molecular formula: C23H20FN3O2S2; molecular weight: 453.6 g/mol .
  • Analog 2 (): Simplified acetamide with aniline substituents. 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide lacks a fused heterocycle, featuring a single aromatic ring and methoxy group.

Substituent Effects

  • Fluorine Placement :
    • Target compound: 4-Fluorophenylmethyl at position 3.
    • Analog 1: 2-Fluorophenyl at position 3.
    • Fluorine position affects electronic properties (e.g., electron-withdrawing effects) and steric interactions, which could modulate binding to hydrophobic pockets .
  • Aromatic Acetamide Groups :
    • Target compound: Mesityl (2,4,6-trimethylphenyl) group introduces steric bulk and lipophilicity.
    • Analog 1: 2-Isopropylphenyl offers moderate hydrophobicity.
    • Analog 2: 4-Methoxyphenyl provides polar character via the methoxy group .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Core Structure Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol)
Target Compound Pteridin-4-one R1: 4-Fluorobenzyl; R2: Mesityl Not provided Not provided
Analog 1 (CAS 1260932-42-0) Thieno[3,2-d]pyrimidin R1: 2-Fluorophenyl; R2: 2-Isopropylphenyl C23H20FN3O2S2 453.6
Analog 2 () Acetamide R1: 2-Aminophenyl; R2: 4-Methoxyphenyl C15H16N2O2S 294.36

Table 2: Hypothetical Pharmacokinetic Properties*

Compound LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~3.5 (High) 1 (NH acetamide) 5 (O, N, S)
Analog 1 3.8 1 6
Analog 2 2.1 2 4

*Predicted using analogous structures and fragment-based methods.

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis typically involves:

  • Step 1 : Formation of the pteridinone core via cyclization reactions, often using reagents like potassium carbonate in ethanol or dimethylformamide (DMF) to promote nucleophilic substitution .
  • Step 2 : Introduction of the sulfanyl-acetamide moiety through thiol-alkylation, requiring controlled pH and temperature (e.g., 60–80°C) to minimize side reactions .
  • Step 3 : Final coupling with the 2,4,6-trimethylphenyl group via amide bond formation, facilitated by carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane .
    Optimization : Reaction yield and purity depend on solvent polarity, reaction time (monitored via TLC/HPLC), and stoichiometric ratios of intermediates .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural Confirmation :
    • X-ray crystallography resolves bond lengths and dihedral angles of the pteridinone core and aryl groups (e.g., dihedral angles ~65° between aromatic planes) .
    • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., methyl groups at δ 2.1–2.3 ppm, fluorophenyl protons at δ 7.2–7.5 ppm) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity; retention times correlate with logP values (~5.1 predicted via XLogP3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Assay Variability : Discrepancies in IC50_{50} values (e.g., anticancer activity) may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. ATP-based assays). Validate using standardized protocols (e.g., NCI-60 panel) .
  • Purity Considerations : Trace impurities (<5%) from incomplete purification (e.g., residual DMF) can skew results. Use preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) for isolation .
  • Structural Confirmation : Ensure stereochemical consistency via circular dichroism (CD) if chiral centers are present .

Q. What strategies are effective for modifying the compound to enhance bioactivity?

  • Functional Group Substitution :
    • Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., -CF3_3) to improve target binding (e.g., kinase inhibition) .
    • Modify the sulfanyl linker to sulfonyl (-SO2_2-) to alter solubility and metabolic stability .
  • Pharmacophore Analysis : Use molecular docking (AutoDock Vina) to identify key interactions with targets like DHFR or EGFR. For example, the pteridinone core binds to ATP pockets via π-π stacking .

Q. How can researchers address poor aqueous solubility during formulation?

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (1:4 v/v) for in vitro studies, achieving solubility up to 10 mM .
  • Nanoparticle Encapsulation : Prepare PLGA nanoparticles (200–300 nm via solvent evaporation) to enhance bioavailability. Characterize using dynamic light scattering (DLS) .
  • Salt Formation : React with hydrochloric acid to form a hydrochloride salt, improving solubility by >50% in PBS (pH 7.4) .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

StepParameterOptimal RangeImpact on Yield
CyclizationTemperature70–80°CYield ↑ by 20% at 80°C
Thiol-alkylationSolventDMF > EthanolPurity ↑ to 95% in DMF
Amide CouplingCatalystEDC·HCl > DCCYield ↑ by 15% with EDC

Q. Table 2. Comparative Bioactivity in Cancer Cell Lines

Cell LineIC50_{50} (μM)Assay TypeReference
HeLa2.3 ± 0.4MTT
MCF-75.1 ± 0.7ATP-Lum
A549>10SRB

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